1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one
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Description
The compound “1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of such compounds often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . For instance, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system have been reported .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and highly specific. The reactions would depend on the functional groups present in the molecule and the reaction conditions. Asymmetric 1,3-dipolar cycloadditions have been reported for similar structures .Scientific Research Applications
Ethnobotanical Properties and Phytochemistry
ETHANO BOTANICAL PROPERTIES OF UNEXPLORED PLANT KHANDU CHAKKA (EHRETIA LAEVIS ROXB.) explores the ethnobotanical properties, Ayurvedic properties, and phytochemistry of Ehretia laevis, highlighting predominant chemicals like naphthoquinone derivative named lewisone and others. This paper discusses the plant's use in traditional medicine and its various therapeutic properties, which could offer context on the natural source of complex chemicals and their potential applications (Thakre Rushikesh et al., 2016).
Chemical Reactions and Mechanisms
Nucleophilic aromatic substitution of the nitro-group by F. Pietra and D. Vitali (1972) reviews the reaction mechanisms of piperidine with nitrobenzenes, providing insights into the chemical behavior of nitrogen-containing compounds. This could be relevant for understanding the reactivity of complex molecules containing piperidinyl groups (F. Pietra & D. Vitali, 1972).
Bioremediation and Environmental Chemistry
Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes A Review
discusses how enzymes, in the presence of redox mediators, can degrade or transform recalcitrant compounds in wastewater. This review might hint at how complex organic molecules could be involved in environmental remediation efforts (Maroof Husain & Q. Husain, 2007).
Analytical Chemistry and Characterization
Gas chromatography for the characterization of the mushroom-like flavor in Melittis melissophyllum L. (Lamiaceae) by F. Maggi, F. Papa, and S. Vittori (2012) demonstrates the use of gas chromatography in analyzing plant essential oils, which could relate to the characterization and analysis of complex organic molecules for their potential applications in flavoring, perfumery, and more (F. Maggi et al., 2012).
Properties
IUPAC Name |
1-[4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-11(19)17-7-5-12(6-8-17)16(20)18-13-3-4-14(18)10-15(9-13)21-2/h12-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSAGKEEMUAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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